molecular formula C16H17N3O3S B1667595 AR-L 100 BS CAS No. 77303-18-5

AR-L 100 BS

Cat. No.: B1667595
CAS No.: 77303-18-5
M. Wt: 331.4 g/mol
InChI Key: PKNOXLRZOZVZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-L 100 BS is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy, methylsulfinyl, and ethoxy groups attached to a phenyl ring, which is further connected to an imidazo(4,5-b)pyridine core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of AR-L 100 BS involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or POCl3. The resulting methylsulfanyl derivatives are then oxidized using m-chloroperbenzoic acid or peracetic acid to yield the target compound .

Chemical Reactions Analysis

AR-L 100 BS undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of AR-L 100 BS involves its interaction with specific molecular targets and pathways. The compound’s cardiotonic activity is believed to be mediated through its interaction with cardiac ion channels, leading to increased cardiac contractility. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in cardiac function .

Comparison with Similar Compounds

AR-L 100 BS can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

CAS No.

77303-18-5

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[4-methoxy-2-(2-methylsulfinylethoxy)phenyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C16H17N3O3S/c1-21-11-5-6-12(14(10-11)22-8-9-23(2)20)15-18-13-4-3-7-17-16(13)19-15/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)

InChI Key

PKNOXLRZOZVZIP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OCCS(=O)C

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OCCS(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-methoxy-2-((2-methylsulfinyl)ethoxy)phenyl)-3H-imidazo(4,5-b)pyridine
AR L100
AR-L 100 BS
AR-L-100 BS
AR-L100

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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